![molecular formula C24H23N5O3S B4537743 N-(4-acetylphenyl)-2-({3-[3-(1H-imidazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B4537743.png)
N-(4-acetylphenyl)-2-({3-[3-(1H-imidazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide
Description
Synthesis Analysis
The synthesis of compounds related to the one involves multiple steps, including aminolysis of activated acids and alkylation processes. A similar compound, N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides, was synthesized through aminolysis of activated [(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)-thio]acetic acids and alkylation of potassium salts with N-cycloalkyl-(cycloalkylaryl)-2-chloroacetamides (Berest et al., 2011). This process likely involves similar synthetic routes and chemical reactions for the compound , emphasizing the versatility and complexity of synthetic strategies in organic chemistry.
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed through various analytical techniques such as NMR, LC-MS, and EI-MS analysis. The structure determination is crucial for understanding the compound's chemical behavior and potential interactions. For instance, compounds within this family have been structurally elucidated to reveal intricate molecular frameworks conducive to biological activity, as evidenced by their in vitro anticancer and antibacterial activities (Berest et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of such molecules often involves interactions at their thioacetamide, imidazole, or quinazolinyl moieties. These functional groups can undergo various chemical reactions, including nucleophilic substitution, condensation, and redox reactions, contributing to the compound's diverse chemical properties and potential utility in synthetic chemistry.
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and stability, would be influenced by its molecular structure. The presence of aromatic rings, heteroatoms (N, S), and functional groups (acetamide, thioether) likely affect its polarity, intermolecular interactions, and overall physicochemical profile, which are essential for its application in specific scientific or industrial contexts.
Chemical Properties Analysis
Chemically, this compound's properties would be defined by its functional groups and molecular architecture. Its acetamide moiety could engage in hydrogen bonding, affecting its solubility and reactivity. The imidazole and quinazolinyl rings could participate in π-π interactions and potentially act as ligands in coordination chemistry, offering a wide range of chemical behaviors and applications.
References
- Berest, G., Voskoboynik, O. Y., Kovalenko, S., Antypenko, O. M., Nosulenko, I., Katsev, A. M., & Shandrovskaya, O. S. (2011). Synthesis and biological activity of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides. European Journal of Medicinal Chemistry, 46(12), 6066-6074. https://consensus.app/papers/synthesis-activity-novel-berest/e16c567a6065551487304540b1c7d789/?utm_source=chatgptThis detailed analysis highlights the intricate nature of "N-(4-acetylphenyl)-2-({3-[3-(1H-imidazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide" and compounds of similar structural complexity. Their synthesis, molecular structure, and properties offer a rich area for exploration and application in various scientific domains.
properties
IUPAC Name |
N-(4-acetylphenyl)-2-[3-(3-imidazol-1-ylpropyl)-4-oxoquinazolin-2-yl]sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3S/c1-17(30)18-7-9-19(10-8-18)26-22(31)15-33-24-27-21-6-3-2-5-20(21)23(32)29(24)13-4-12-28-14-11-25-16-28/h2-3,5-11,14,16H,4,12-13,15H2,1H3,(H,26,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRALFWUJOOUNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCN4C=CN=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-({3-[3-(1H-imidazol-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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